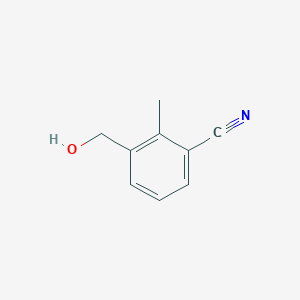
3-(Hydroxymethyl)-2-methylbenzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Hydroxymethyl)-2-methylbenzonitrile is an organic compound with a benzene ring substituted with a hydroxymethyl group and a methyl group at the 3 and 2 positions, respectively, and a nitrile group at the 1 position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Hydroxymethyl)-2-methylbenzonitrile can be achieved through several methods. One common approach involves the reaction of 2-methylbenzonitrile with formaldehyde in the presence of a base, such as sodium hydroxide, to introduce the hydroxymethyl group. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to achieve high selectivity and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
3-(Hydroxymethyl)-2-methylbenzonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions, forming ethers or esters.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: 3-(Carboxymethyl)-2-methylbenzonitrile.
Reduction: 3-(Hydroxymethyl)-2-methylbenzylamine.
Substitution: 3-(Alkoxymethyl)-2-methylbenzonitrile or 3-(Acetoxymethyl)-2-methylbenzonitrile.
Aplicaciones Científicas De Investigación
3-(Hydroxymethyl)-2-methylbenzonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and as a building block for bioactive compounds.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3-(Hydroxymethyl)-2-methylbenzonitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The hydroxymethyl group can form hydrogen bonds, while the nitrile group can participate in interactions with nucleophiles or electrophiles, influencing the compound’s reactivity and binding affinity.
Comparación Con Compuestos Similares
Similar Compounds
3-(Hydroxymethyl)benzonitrile: Lacks the methyl group at the 2 position.
2-Methylbenzonitrile: Lacks the hydroxymethyl group.
3-Methylbenzonitrile: Lacks the hydroxymethyl group.
Uniqueness
3-(Hydroxymethyl)-2-methylbenzonitrile is unique due to the presence of both the hydroxymethyl and methyl groups, which can influence its chemical reactivity and physical properties
Propiedades
Número CAS |
1260024-34-7 |
|---|---|
Fórmula molecular |
C9H9NO |
Peso molecular |
147.17 g/mol |
Nombre IUPAC |
3-(hydroxymethyl)-2-methylbenzonitrile |
InChI |
InChI=1S/C9H9NO/c1-7-8(5-10)3-2-4-9(7)6-11/h2-4,11H,6H2,1H3 |
Clave InChI |
QKYDIWPENYMOKN-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC=C1C#N)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















